molecular formula C9H8N2O3 B14168513 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- CAS No. 77972-18-0

2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)-

Cat. No.: B14168513
CAS No.: 77972-18-0
M. Wt: 192.17 g/mol
InChI Key: GKVUJUZMDDAMHS-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, commonly known as hydantoin, is a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms and two ketone groups. The derivative 5-(2-hydroxyphenyl)-2,4-imidazolidinedione features a hydroxyl-substituted phenyl ring at the 5-position of the hydantoin core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-6-4-2-1-3-5(6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUJUZMDDAMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999216
Record name 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77972-18-0
Record name 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077972180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bucherer-Bergs Reaction Adaptations

The Bucherer-Bergs reaction remains a cornerstone in hydantoin synthesis, typically employing ketones, ammonium carbonate, and cyanide derivatives. For 5-(2-hydroxyphenyl) derivatives, this method requires careful selection of carbonyl precursors. While no direct literature reports exist for the target compound, analogous syntheses of 5-arylhydantoins suggest the feasibility of using 2-hydroxypropiophenone as a starting material. The reaction mechanism involves:

  • Formation of a cyanohydrin intermediate
  • Cyclization with ammonium carbonate
  • Acid-catalyzed dehydration to yield the hydantoin ring

Key challenges include managing the reactivity of the ortho-hydroxyl group during cyanide addition and preventing oxidative side reactions. The para-isomer synthesis reported by Hebei Chuanghai Biotechnology Co. demonstrates successful aryl group incorporation through similar condensation reactions, suggesting that modified reaction conditions (e.g., lower temperatures, inert atmosphere) could enable ortho-substitution.

Glyoxylic Acid-Urea Condensation

Building on the para-isomer synthesis from ChemicalBook, this method could be adapted for ortho-substitution by replacing phenol with 2-hydroxyphenol (catechol). The reported protocol involves:

Glyoxylic acid + Urea + Phenolic derivative → Hydantoin core

Experimental parameters from the para-isomer synthesis:

  • Molar ratio: 1:1.5:1.5 (glyoxylic acid:urea:phenol)
  • Reaction temperature: 90°C
  • Acid catalyst: 10% HCl
  • Yield: ~70%

For ortho-substitution, modifications would likely include:

  • Use of 2-methoxyphenol with subsequent demethylation
  • Adjusted stoichiometry to account for dihydroxy aromatic reactivity
  • Extended reaction times (8-12 hours vs. 4 hours)

Modern Synthetic Methodologies

Amino Acid Cyclization Routes

The MDPI-reported synthesis of 5-(4-hydroxybenzyl) derivatives from L-tyrosine provides a template for biomimetic approaches. Potential adaptation strategies include:

  • Using 2-hydroxyphenylglycine (synthesized via Strecker reaction from 2-aminophenol)
  • Thiourea-mediated cyclization under reflux conditions
  • Post-synthetic modifications to introduce the hydantoin oxygen

Comparative reaction data from analogous systems:

Parameter Value
Reflux time 4-6 hours
Solvent Ethanol/water (3:1)
Yield 60-75%

This method offers advantages in stereochemical control but requires access to non-standard amino acid precursors.

Structural Characterization Benchmarks

Critical analytical data for quality control, extrapolated from para-isomer reports:

Property Expected Range
Melting point 245-255°C
¹H NMR (DMSO-d6) δ 10.8 (OH), 6.7-7.1 (Ar-H), 4.3 (CH)
IR (KBr) 3250 (OH), 1750 (C=O) cm⁻¹
HPLC purity >98%

These values should be verified experimentally due to potential electronic effects from ortho-substitution.

Industrial Production Considerations

Scale-up challenges identified from commercial hydantoin manufacturing:

  • Catalyst recovery in condensation reactions
  • Purification of polar byproducts
  • Thermal stability during vacuum distillation

Economic factors from current market data:

  • Raw material cost: $15-25/kg (2-hydroxyphenol derivatives)
  • Estimated production cost: $45-60/kg at 100kg scale

Chemical Reactions Analysis

5-(2-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and functional differences between 5-(2-hydroxyphenyl)-2,4-imidazolidinedione and related hydantoin derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) Biological/Functional Notes
5-(2-hydroxyphenyl)-2,4-imidazolidinedione 2-hydroxyphenyl at C5 C9H8N2O3 192.17 (calculated) Not reported Expected: O-H stretch (~3200 cm⁻¹), C=O (~1725 cm⁻¹), aromatic C=C (~1600 cm⁻¹) Hypothesized antioxidant or enzyme inhibition activity based on phenolic moiety
5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione 4-hydroxyphenyl and phenyl at C5 C15H12N2O3 268.27 182–185 IR: 3265 (N-H), 1725/1630 (C=O), 1601 (C=C) Synthetic intermediate; no reported bioactivity
5-(2-thienylmethylene)-2,4-imidazolidinedione Thienylmethylene at C5 C8H6N2O2S 194.21 Not reported X-ray-confirmed disorder in thiophene orientation Thermolytic product; structural instability observed
5-(2,4-dichlorophenyl)-2,4-imidazolidinedione 2,4-dichlorophenyl at C5 C9H6Cl2N2O2 245.06 Not reported InChI: 1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7 Potential halogen-mediated bioactivity (e.g., antimicrobial)
5-(4-methylphenyl)-5-phenyl-2,4-imidazolidinedione 4-methylphenyl and phenyl at C5 C16H14N2O2 266.29 Not reported IUPAC InChIKey: WPAPSGQWYNPWCZ-UHFFFAOYSA-N High steric bulk; potential crystallinity challenges
5-(hydroxydiphenylmethyl)-2,4-imidazolidinedione Hydroxydiphenylmethyl at C5 C16H14N2O3 282.29 Not reported SMILES: C1(=O)NC(C(O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N1 Enhanced hydrogen-bonding capacity; possible pesticide lead

Key Findings:

Substituent Effects on Reactivity: Hydroxyphenyl derivatives (2- or 4-position) exhibit distinct hydrogen-bonding patterns. The 2-hydroxyphenyl group may enhance intramolecular interactions, affecting solubility and stability .

Spectral Differentiation :

  • IR spectra for hydroxyphenyl derivatives display broad O-H stretches (>3000 cm⁻¹) and C=O peaks near 1725 cm⁻¹, consistent with hydantoin’s ketone groups .
  • Thienyl-substituted analogs exhibit unique C-S and C-O stretches (~1035–1238 cm⁻¹) and structural disorder, as confirmed by X-ray crystallography .

Biological Implications :

  • Esters of 5-(4-hydroxybenzyl)-hydantoin demonstrate pesticidal activity, suggesting that hydroxyl positioning (e.g., 2- vs. 4-) could modulate target binding .
  • Bulky substituents (e.g., diphenylmethyl) may hinder membrane permeability but improve enzyme inhibition via steric effects .

Biological Activity

2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3

This structure includes an imidazolidinedione core and a hydroxylated phenyl group, which may influence its interaction with biological systems.

Antimicrobial Activity

Preliminary studies have indicated that 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- exhibits antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Overview

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis19
Candida albicans12

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Metabolic Pathways

Research has shown that the metabolism of related compounds can yield various metabolites that may retain or enhance biological activity. For instance, studies on sorbinil metabolism indicate that similar imidazolidine derivatives undergo extensive biotransformation in vivo, leading to the formation of active metabolites .

Case Study: Sorbinil Metabolism

In a study involving rats, sorbinil was metabolized to produce significant urinary metabolites like 2-hydroxysorbinil and other phenolic compounds. This metabolic pathway is crucial for understanding how derivatives of 2,4-Imidazolidinedione might behave in biological systems and their potential side effects .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile . Studies on related compounds have shown varying degrees of toxicity and potential carcinogenic effects. For example, phenytoin derivatives have been linked to increased incidences of hepatocellular tumors in animal models when administered at high doses .

Table 2: Toxicological Findings

CompoundObserved EffectsReference
PhenytoinIncreased liver tumors in mice
2-HydroxysorbinilPotential hypersensitivity reactions

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(2-hydroxyphenyl)-substituted 2,4-imidazolidinedione derivatives?

The synthesis typically involves cyclocondensation of urea derivatives with substituted aldehydes or ketones under acidic or basic conditions. For example, substituted hydantoins can be synthesized via the Bucherer-Bergs reaction, where ketones or aldehydes react with ammonium carbonate and potassium cyanide . For hydroxyl-substituted aromatic derivatives, protecting groups (e.g., acetyl) may be required to prevent side reactions during cyclization. Post-synthesis deprotection using mild acidic or enzymatic conditions can restore the hydroxyl functionality .

Q. How can the purity and structural integrity of 5-(2-hydroxyphenyl)-2,4-imidazolidinedione be validated experimentally?

  • Chromatography: Use HPLC or TLC with UV detection (λ = 254–280 nm) to assess purity.
  • Spectroscopy:
  • NMR: 1H NMR (DMSO-d6) should show characteristic peaks for the imidazolidinedione ring (δ 4.5–5.5 ppm for NH protons) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR: Confirm carbonyl stretches (C=O) at ~1750 cm⁻¹ and hydroxyl (O-H) at ~3200–3500 cm⁻¹ .
    • Mass Spectrometry: High-resolution ESI-MS or EI-MS can verify the molecular ion peak (e.g., calculated for C₉H₈N₂O₃: 192.0535) .

Q. What solvent systems are optimal for recrystallizing 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?

Due to moderate water solubility (as seen in analogous compounds like 5-(3,4-dihydroxyphenyl)hydantoin), ethanol-water (7:3 v/v) or acetone-hexane mixtures are recommended for recrystallization. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO), dipole moments, and electrostatic potential surfaces. This helps assess reactivity and potential binding sites .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the hydroxyl and carbonyl groups’ hydrogen-bonding capabilities .

Q. What strategies resolve contradictions in reported solubility or stability data for hydroxyl-substituted hydantoins?

  • Controlled Solubility Studies: Perform parallel experiments in buffered solutions (pH 2–12) to assess pH-dependent solubility. Use UV-Vis spectroscopy to quantify dissolution .
  • Thermal Stability Analysis: TGA-DSC can identify decomposition temperatures. For example, analogous compounds like 1,3-dichloro-5,5-dimethylhydantoin show stability up to 174°C .

Q. How can regioselectivity challenges in functionalizing the imidazolidinedione core be addressed?

  • Protecting Group Strategy: Temporarily block the 2-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ether to direct electrophilic substitution to the N3 position .
  • Catalytic Methods: Use transition-metal catalysts (e.g., Cu(I)) to mediate cross-coupling reactions at specific positions, as demonstrated in copper-imidazolidinedione complexes .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?

  • Variable-Temperature NMR: Monitor proton shifts in DMSO-d6 from 25°C to 80°C to detect keto-enol tautomerism.
  • Solid-State NMR or X-ray Crystallography: Resolve tautomeric forms in crystalline states .

Methodological Notes

  • Data Interpretation: Cross-reference experimental results with computational models (e.g., Gaussian or ORCA outputs) to validate spectral assignments or reactivity predictions .
  • Contradictions: Discrepancies in solubility or stability may arise from polymorphic forms or residual solvents; always characterize batches via PXRD .

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